molecular formula C23H23N3O3S2 B2552124 1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-quinolin-2-ylsulfanylethanone CAS No. 1147501-77-6

1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-quinolin-2-ylsulfanylethanone

Cat. No. B2552124
CAS RN: 1147501-77-6
M. Wt: 453.58
InChI Key: UYNSNJQIZZZZJH-UHFFFAOYSA-N
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Description

1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-quinolin-2-ylsulfanylethanone is a useful research compound. Its molecular formula is C23H23N3O3S2 and its molecular weight is 453.58. The purity is usually 95%.
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Scientific Research Applications

Efficient Synthesis and Catalytic Activity

The study by Murugesan et al. (2017) focuses on the efficient synthesis of ethyl–piperazinyl quinolinyl-(E)-chalcone derivatives, including compounds structurally related to 1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-quinolin-2-ylsulfanylethanone, using a titanium nanomaterial-based sulfonic acid catalyst under solvent-free conditions. This method is highlighted for its high yield, simplicity, and cost-effectiveness for potential large-scale production. The molecular docking studies further suggest potential interactions with proteins such as bovine serum albumin, hinting at broader biochemical applications (Murugesan, Gengan, & Lin, 2017).

Green Synthesis and Antibacterial Activity

Another notable study by Alavi et al. (2017) presents a green approach to the synthesis of novel quinoxaline sulfonamides, demonstrating efficient, catalyst-free conditions leading to high yields. While not directly naming the compound , the research on quinoxaline derivatives emphasizes environmentally friendly synthesis processes and explores the antibacterial activities of the synthesized products against common pathogens, suggesting their potential utility in developing new antimicrobial agents (Alavi, Mosslemin, Mohebat, & Massah, 2017).

Anticancer Properties

The work by Ravichandiran et al. (2019) investigates 1,4‐Naphthoquinone derivatives, structurally related to the compound of interest, for their anticancer properties. These compounds were evaluated for cytotoxic activities against various human cancer cell lines, showing significant potency. The study also explored the mechanism of action, revealing that certain derivatives can induce apoptosis and arrest the cell cycle, underscoring the potential of such compounds in cancer therapy (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019).

Antitubercular Activity

Thomas et al. (2011) synthesized new series of quinoline-4-yl-1,2,3-triazoles with various amides, sulphonamides, and amidopiperazines, aimed at combating tuberculosis. While the compound of interest is not explicitly mentioned, the structural similarity suggests potential applications in antimycobacterial drug development. The synthesized compounds showed promising activity against Mycobacterium tuberculosis H37Rv, indicating their potential as lead molecules for further exploration (Thomas, Adhikari, Chowdhury, Sumesh, & Pal, 2011).

properties

IUPAC Name

1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-quinolin-2-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S2/c27-23(18-30-22-11-10-20-8-4-5-9-21(20)24-22)25-13-15-26(16-14-25)31(28,29)17-12-19-6-2-1-3-7-19/h1-12,17H,13-16,18H2/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNSNJQIZZZZJH-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CSC2=NC3=CC=CC=C3C=C2)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)CSC2=NC3=CC=CC=C3C=C2)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]-2-(quinolin-2-ylsulfanyl)ethan-1-one

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